molecular formula C₂₄H₂₈F₂O₆S B1157794 6-Defluoro-6-oxo-Fluticasone Acetate

6-Defluoro-6-oxo-Fluticasone Acetate

Cat. No.: B1157794
M. Wt: 482.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Defluoro-6-oxo-Fluticasone Acetate is a synthetic glucocorticoid derivative and a metabolite/impurity of Fluticasone, a corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Structurally, it is characterized by the replacement of a fluorine atom at the C6 position with an oxo group and an acetate ester at the C17 position.

Key inferred properties (based on Fluticasone Propionate derivatives):

  • Molecular Formula: Likely C₂₄H₂₈F₂O₆S (assuming acetate substitution for propionate).
  • Molecular Weight: ~482.5 g/mol (estimated).
  • Applications: Pharmaceutical impurity/research metabolite, studied for stability and metabolic pathways of parent drugs like Fluticasone .

Properties

Molecular Formula

C₂₄H₂₈F₂O₆S

Molecular Weight

482.54

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 6-Defluoro-6-oxo-Fluticasone Acetate with structurally related glucocorticoids and their derivatives:

Compound This compound 6-Defluoro-6-oxo-Fluticasone Propionate Fluticasone Propionate Fluticasone Furoate Fluocinolone Acetonide Acetate
Molecular Formula C₂₄H₂₈F₂O₆S* C₂₅H₃₀F₂O₆S C₂₂H₂₇F₃O₄S (simplified) C₂₇H₂₉F₃O₆S C₂₆H₃₂F₂O₇
Molecular Weight ~482.5* 496.56 500.6 (parent drug) 538.6 494.53
Fluorine Substitution C6: Oxo (defuro) C6: Oxo (defuro) C6, C9: Difluoro C6, C9: Difluoro C6, C9: Difluoro
Ester Group C17: Acetate C17: Propionate C17: Propionate C17: Furoate C21: Acetate
Storage Conditions Hygroscopic, -20°C* -20°C, hygroscopic Room temperature (parent drug) Room temperature (parent drug) Not specified
Applications Research impurity/metabolite API impurity/metabolite Anti-inflammatory (asthma, COPD) Asthma/COPD therapy Topical corticosteroid impurity

Key Differences Highlighted

Fluorine Substitution: this compound lacks fluorine at C6 (replaced by oxo), reducing its glucocorticoid receptor affinity compared to Fluticasone Propionate or Furoate, which retain difluoro groups at C6 and C9 . Fluocinolone Acetonide Acetate retains difluoro substitution but includes additional methyl and acetonide groups, altering its potency .

Ester Modifications :

  • The acetate ester in this compound may confer lower lipophilicity compared to the propionate or furoate esters in Fluticasone derivatives, impacting tissue penetration and metabolic stability .

Thermal Stability :

  • Both 6-Defluoro-6-oxo derivatives (acetate and propionate) are temperature-sensitive, requiring storage at -20°C, whereas parent drugs (Fluticasone Propionate/Furoate) are stable at room temperature .

Notes on Data Limitations

  • Direct data on this compound is sparse in the provided evidence; properties are inferred from its Propionate analog and structural knowledge.
  • Further studies are needed to confirm its solubility, stability, and exact pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.